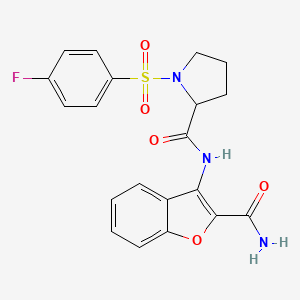![molecular formula C17H19N3O2 B2715155 N-(cyanomethyl)-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide CAS No. 1241687-61-5](/img/structure/B2715155.png)
N-(cyanomethyl)-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine derivatives are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are found in nature as part of several alkaloid compounds and present interesting pharmacological properties .
Synthesis Analysis
Piperidine derivatives, namely, N-acylpiperidine, α-cyanopiperidines, and piperidones are extremely useful and versatile intermediates in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .Molecular Structure Analysis
The conformation of piperidine has been the subject of one of the fiercest controversies in structural organic chemistry in the last few years . As a result of the combined use of several spectroscopic techniques, the conformational behavior of most types of piperidine-related compounds has been clarified .Chemical Reactions Analysis
Piperidine derivatives are known to participate in a variety of chemical reactions. For instance, they can be involved in nucleophilic displacements with heterocycles as leaving groups . They can also participate in decarboxylative Doebner-Knoevenagel reactions .Applications De Recherche Scientifique
Analytical and Biological Applications
Analytical Profiling of Arylcyclohexylamines : A study detailed the characterization of three psychoactive arylcyclohexylamines, highlighting the development of an analytical method for their detection in biological matrices. This research demonstrates the application of advanced analytical techniques in the identification and quantification of novel compounds in toxicology and forensic science De Paoli, G., et al. (2013).
Chemical Synthesis of Heterocycles : Another study explored the Mannich reaction for synthesizing N,S-containing heterocycles, showcasing the chemical versatility and potential pharmaceutical applications of these compounds Dotsenko, V., et al. (2012).
PET Imaging of Microglia : Research into PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) with specific compounds points to the application of chemical compounds in noninvasive imaging techniques for studying neuroinflammation and neurodegenerative diseases Horti, A., et al. (2019).
Anti-Acetylcholinesterase Activity : Studies on novel piperidine derivatives for their anti-acetylcholinesterase activity underline the potential of chemical compounds in developing treatments for neurodegenerative disorders, such as Alzheimer's disease Sugimoto, H., et al. (1990).
Lewis Basic Catalysts : Research into l-Piperazine-2-carboxylic acid-derived N-formamides as Lewis basic catalysts for hydrosilylation of N-aryl imines demonstrates the application of these compounds in synthetic organic chemistry, offering efficient and selective methods for chemical synthesis Wang, Z., et al. (2006).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(cyanomethyl)-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-10-11-19-17(22)15-8-12-20(13-9-15)16(21)7-6-14-4-2-1-3-5-14/h1-7,15H,8-9,11-13H2,(H,19,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFYDAZYNZPISM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC#N)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NCC#N)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2715072.png)
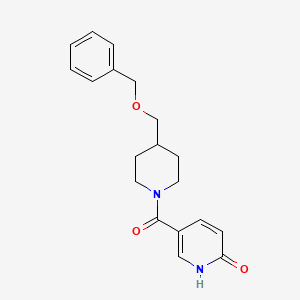
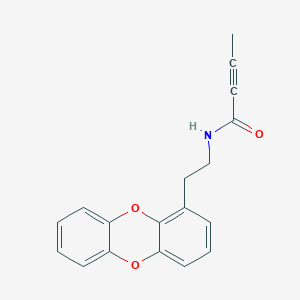
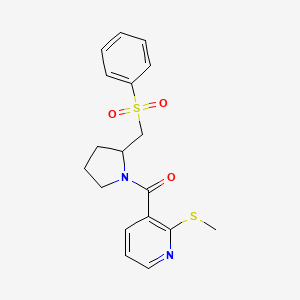

![1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine](/img/structure/B2715078.png)


![1-(4-{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2715084.png)
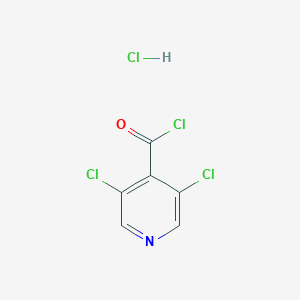
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715090.png)
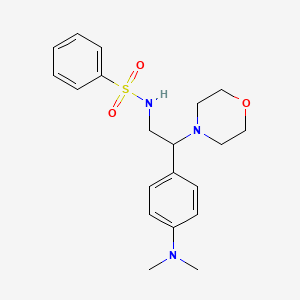
![1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2715094.png)
